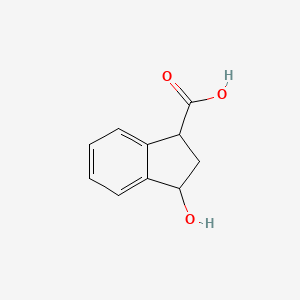

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Übersicht

Beschreibung

3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by a hydroxyl group attached to the second carbon of the indene ring and a carboxylic acid group at the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the Perkin reaction, where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . This reaction yields the desired compound through a series of steps including condensation and cyclization.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the indene ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products:

Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-1-methanol.

Substitution: Formation of halogenated derivatives such as 3-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of organic solar cells as a non-fullerene acceptor.

Wirkmechanismus

The mechanism of action of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid

- 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-indene-5-carboxylic acid

Comparison: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the indene ring. This dual functionality allows for a wide range of chemical reactions and applications.

Biologische Aktivität

3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (C10H10O3) is an organic compound characterized by its bicyclic structure, comprising a six-membered aromatic ring fused to a five-membered cycloalkane. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its molecular weight is approximately 178.19 g/mol, and it features both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, which contribute to its chemical reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress, which is linked to various chronic diseases. Preliminary studies suggest that this compound may inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, although detailed mechanisms remain to be elucidated.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various experimental models. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound reveal that it possesses inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. Further studies are needed to determine its efficacy against specific pathogens and its potential use in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Perkin Reaction : Involves the reaction of anhydrides with aromatic compounds.

- Knoevenagel Condensation : Utilizes aldehydes or ketones with active methylene compounds.

- Cyclization Reactions : These reactions form the bicyclic structure characteristic of the compound.

These synthetic approaches not only yield the target compound but also allow for the modification of functional groups to enhance biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxyindole | Indole derivative | Stronger biological activity; involved in biochemical pathways |

| Indoleacetic Acid | Indole derivative | Plant hormone; significant role in plant growth |

| 2,3-Dihydro-1H-indene | Bicyclic | Lacks hydroxyl and carboxylic groups; used as a building block |

The unique combination of hydroxyl and carboxylic acid groups in this compound enhances its reactivity and potential therapeutic applications compared to these similar compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Case Study : In a controlled study involving animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls.

- Antioxidant Efficacy Study : A recent study demonstrated that this compound significantly increased the levels of glutathione in liver cells exposed to oxidative stress, suggesting its role as a protective agent against cellular damage.

Eigenschaften

IUPAC Name |

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZCDGLACKFUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.